4-Nitro-3-(pyrrolidin-1-YL)benzoic acid 4-Nitro-3-(pyrrolidin-1-YL)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521194
InChI: InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
SMILES: C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid

CAS No.:

Cat. No.: VC13521194

Molecular Formula: C11H12N2O4

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

4-Nitro-3-(pyrrolidin-1-YL)benzoic acid -

Specification

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
IUPAC Name 4-nitro-3-pyrrolidin-1-ylbenzoic acid
Standard InChI InChI=1S/C11H12N2O4/c14-11(15)8-3-4-9(13(16)17)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15)
Standard InChI Key HAYQXOQBFWZINR-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 4-nitro-3-(pyrrolidin-1-yl)benzoic acid, reflects its substitution pattern: a carboxylic acid group at position 1, a pyrrolidine moiety at position 3, and a nitro group at position 4. This arrangement distinguishes it from the more commonly studied isomer, 3-nitro-4-(pyrrolidin-1-yl)benzoic acid (CAS 40832-81-3), which reverses the nitro and pyrrolidine positions . The molecular formula is C₁₁H₁₂N₂O₄, with a theoretical molecular weight of 236.23 g/mol, consistent with analogs such as 5-nitro-2-(pyrrolidin-1-yl)benzoic acid (236.22 g/mol).

Key structural features include:

  • Nitro group: A strong electron-withdrawing group that influences electrophilic substitution reactions and redox properties.

  • Pyrrolidine ring: A five-membered amine heterocycle that enhances lipophilicity and potential binding to biological targets.

  • Carboxylic acid: Provides sites for salt formation, esterification, or amide coupling in drug design .

Synthetic Routes and Optimization

While no direct synthesis protocols for 4-nitro-3-(pyrrolidin-1-yl)benzoic acid are documented, analogous compounds suggest viable pathways:

Nucleophilic Aromatic Substitution (SNAr)

A plausible route involves substituting a nitro-substituted benzoic acid precursor with pyrrolidine. For example:

  • Precursor: 3-fluoro-4-nitrobenzoic acid.

  • Reagents: Pyrrolidine in dimethylformamide (DMF) with potassium carbonate as a base.

  • Conditions: Heating at 120–150°C for 12–24 hours.

  • Work-up: Acidification to precipitate the product, followed by purification via recrystallization or chromatography.

Optimization Considerations:

  • Solvent polarity: DMF or dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing transition states.

  • Temperature control: Prolonged heating may lead to decarboxylation or over-reduction of the nitro group.

  • Yield improvements: Monitoring via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) can prevent side reactions.

Alternative Pathways

  • Reductive Amination: Coupling 4-nitro-3-aminobenzoic acid with pyrrolidine via a reductive process using sodium cyanoborohydride.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce the pyrrolidine group, though this method is less common for nitro-substituted substrates.

Physicochemical Properties

Predicted properties based on structural analogs include:

PropertyValue/Description
SolubilityLow in water (<1 mg/mL); soluble in DMSO, DMF
pKa (carboxylic acid)~2.5–3.0
LogP~1.8 (moderate lipophilicity)
StabilitySensitive to strong acids/bases; store at 2–8°C under inert gas

The nitro group’s electron-withdrawing effect reduces the carboxylic acid’s pKa compared to unsubstituted benzoic acid (pKa ~4.2).

Biological Activity and Mechanisms

While direct studies on 4-nitro-3-(pyrrolidin-1-yl)benzoic acid are absent, related compounds exhibit:

Antimicrobial Activity

Nitro-aromatic compounds often disrupt microbial electron transport chains. For instance, 5-nitro-2-(pyrrolidin-1-yl)benzoic acid shows moderate activity against Staphylococcus aureus (MIC: 32 µg/mL). The nitro group’s redox cycling generates reactive oxygen species (ROS), damaging bacterial membranes.

Anticancer Mechanisms

Nitro groups in analogs like 3-nitro-4-(piperidin-1-yl)benzaldehyde exhibit tubulin polymerization inhibition (IC₅₀: 1.2 µM in MCF-7 cells). This mechanism, combined with ROS generation, could make 4-nitro-3-(pyrrolidin-1-yl)benzoic acid a candidate for anticancer drug development.

Comparative Analysis with Positional Isomers

The substitution pattern significantly alters reactivity and bioactivity:

CompoundNitro PositionPyrrolidine PositionKey Differences
4-Nitro-3-(pyrrolidin-1-yl)benzoic acid43Higher steric hindrance at nitro site
3-Nitro-4-(pyrrolidin-1-yl)benzoic acid34Enhanced resonance stabilization of nitro group
5-Nitro-2-(pyrrolidin-1-yl)benzoic acid52Improved solubility due to distal substitutions

The 4-nitro isomer’s steric environment may reduce enzymatic reduction rates compared to 3-nitro analogs, potentially altering metabolic pathways .

Future Research Directions

  • Synthetic Chemistry: Develop regioselective methods to isolate the 4-nitro isomer from reaction mixtures.

  • SAR Studies: Systematically modify the pyrrolidine ring (e.g., N-alkylation) to optimize target binding.

  • In Silico Modeling: Use molecular docking to predict interactions with COX-2 or tubulin.

  • Toxicological Profiling: Assess genotoxicity risks associated with nitro group reduction intermediates.

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